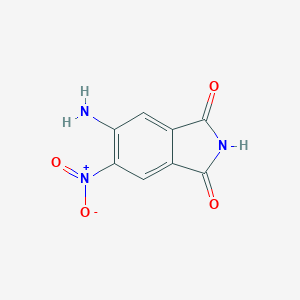

5-Amino-6-nitroisoindoline-1,3-dione

説明

Historical Context of Isoindoline-1,3-dione Derivatives in Chemical and Medicinal Chemistry

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) scaffold, has a long and storied history in chemistry. Initially synthesized in the 19th century, its derivatives gained significant attention in the 20th century for their utility in organic synthesis, most notably in the Gabriel synthesis of primary amines. However, the trajectory of isoindoline-1,3-dione derivatives was irrevocably marked by the introduction of Thalidomide in the late 1950s. While its tragic history as a teratogen is infamous, the continued investigation into Thalidomide and its analogs, such as Lenalidomide and Pomalidomide, has revealed potent immunomodulatory and anti-cancer properties, cementing the therapeutic importance of this chemical class.

Beyond this lineage, isoindoline-1,3-dione derivatives have been consistently explored for a wide array of biological activities. Research has demonstrated their potential as anti-inflammatory, antimicrobial, anticonvulsant, and analgesic agents. nih.govresearchgate.net Furthermore, they have been investigated as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov This extensive history underscores the chemical versatility and biological relevance of the isoindoline-1,3-dione core structure.

Structural Significance and Pharmacophore Relevance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione scaffold is recognized as a privileged pharmacophore in drug discovery. nih.gov Its structural significance stems from a combination of features that facilitate favorable interactions with biological targets. The rigid, planar phthalimide ring system, which is aromatic in character, can engage in π-π stacking and hydrophobic interactions with amino acid residues within protein binding sites. nih.gov

Current Research Landscape and Emerging Trends for 5-Amino-6-nitroisoindoline-1,3-dione

Despite the extensive research into the isoindoline-1,3-dione family, the specific derivative this compound remains a largely uncharted entity in the scientific literature. A comprehensive search of current chemical and biomedical databases reveals a notable absence of published research detailing its synthesis, chemical properties, or biological activity.

The compound is commercially available from several chemical suppliers, which confirms its existence and accessibility for research purposes. pharmaffiliates.comsynquestlabs.comambeed.combldpharm.comcymitquimica.comsrdpharma.comabacipharma.com Its basic chemical properties are documented as follows:

| Property | Value |

| CAS Number | 59827-85-9 |

| Molecular Formula | C₈H₅N₃O₄ |

| Molecular Weight | 207.14 g/mol |

Data sourced from chemical supplier catalogs. pharmaffiliates.comsynquestlabs.comsrdpharma.com

The structure of this compound is unique due to the presence of both an electron-donating amino (-NH₂) group and a strong electron-withdrawing nitro (-NO₂) group on the benzene (B151609) ring. This particular substitution pattern is anticipated to significantly influence the molecule's electronic distribution, reactivity, and potential biological interactions compared to other derivatives.

The lack of dedicated research on this compound means its potential applications are purely speculative at this stage but can be inferred from the known activities of related structures. For instance, nitro-aromatic compounds are often explored as hypoxia-activated prodrugs in cancer therapy, while amino-substituted phthalimides are precursors to fluorescent dyes and other functional materials.

Emerging Trends and Future Outlook:

The current landscape presents this compound as a molecule of untapped potential. Future research could logically proceed in several directions:

Synthetic Methodology: Development and optimization of synthetic routes to access this compound efficiently.

Chemical Characterization: Thorough analysis of its physicochemical properties, including spectroscopic data (NMR, IR, Mass Spectrometry) and X-ray crystallography to understand its solid-state structure.

Reactivity Studies: Investigating its use as a chemical intermediate, for example, through reactions involving the amino group or reduction of the nitro group to create novel heterocyclic systems.

Biological Screening: Evaluating its activity in various biological assays to explore potential therapeutic applications, drawing inspiration from the broad bioactivity of the parent scaffold.

Structure

3D Structure

特性

IUPAC Name |

5-amino-6-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,9H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPWCYFGRYCBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1N)[N+](=O)[O-])C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569010 | |

| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59827-85-9 | |

| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59827-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 6 Nitroisoindoline 1,3 Dione

Established Synthetic Pathways to 5-Amino-6-nitroisoindoline-1,3-dione

The synthesis of this compound involves multi-step chemical processes, typically originating from simpler, commercially available phthalimide (B116566) or phthalic anhydride precursors. The precise placement of the amino and nitro groups on the aromatic ring requires a controlled and regioselective synthetic strategy.

Preparation from Precursors (e.g., Phthalimide Nitration and Subsequent Amination/Reduction)

While specific literature detailing the exact synthesis of this compound is not extensively published, its structure suggests a logical synthetic route starting from substituted phthalic anhydrides. A plausible pathway involves the following conceptual steps:

Nitration: The synthesis would likely begin with an appropriately substituted phthalimide derivative. For instance, starting with 3-aminophthalimide or 4-aminophthalimide and performing a nitration reaction. However, controlling the position of the incoming nitro group can be challenging. A more controlled approach might start with a nitro-substituted precursor, such as 4-nitrophthalimide, which can be synthesized from 4-nitrophthalic anhydride.

Formation of the Imide: The isoindoline-1,3-dione (phthalimide) core is typically formed by the condensation of the corresponding phthalic anhydride with an amine source, such as ammonia or urea, often at elevated temperatures researchgate.net.

Introduction of the Amino Group: If a nitro-substituted phthalimide is used as an intermediate, a subsequent nucleophilic aromatic substitution or a reduction of a second nitro group could introduce the amino functionality. For example, a dinitro-phthalimide derivative could undergo selective reduction of one nitro group to yield the final product. A known method for creating aminophthalimides involves the reaction of chlorosubstituted phthalic anhydrides with ammonia nih.gov.

A potential route could start from 4-aminoisoindoline-1,3-dione, which is commercially available sigmaaldrich.com. This compound can be brominated to introduce a halogen, which can then be substituted with an amino group. A similar strategy has been used to synthesize 4,7-diaminoisoindoline-1,3-dione nih.gov. The challenge remains the introduction of the nitro group at the correct position.

Industrial Synthesis Considerations, including Green Chemistry Approaches

On an industrial scale, the synthesis of phthalimide derivatives faces several challenges, including the use of harsh reagents, high temperatures, and the generation of waste google.com. Traditional nitration methods, for example, often employ a hazardous mixture of concentrated nitric and sulfuric acids.

Green Chemistry Considerations: In line with the principles of green chemistry, modern synthetic approaches aim to mitigate these issues. Key areas of improvement include:

Greener Nitration: Research has focused on developing more environmentally benign nitration methods. These include using solid acid catalysts, such as zeolites, or employing milder nitrating agents like bismuth nitrate or copper(II) nitrate supported on solids tandfonline.com. Photochemical methods have also been explored as an alternative to traditional acid-catalyzed nitration mjcce.org.mkmjcce.org.mkresearchgate.net. Mechanochemistry, which uses ball milling to conduct reactions with minimal solvent, presents another sustainable alternative rsc.org.

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. One-pot syntheses, where multiple reaction steps are carried out in the same reactor, are often preferred to reduce solvent usage and purification losses between steps rsc.org.

Derivatization Strategies and Functional Group Transformations of this compound

The presence of three distinct functional moieties—the imide nitrogen, the aromatic amino group, and the aromatic nitro group—makes this compound a versatile scaffold for further chemical modification.

N-Substitution Reactions of the Isoindoline-1,3-dione Nitrogen

The hydrogen atom on the imide nitrogen is acidic and can be readily removed by a base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the N-position. This classic reaction is known as the Gabriel synthesis of primary amines organic-chemistry.org.

Common N-substitution reactions applicable to the isoindoline-1,3-dione core include:

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) to form N-alkyl derivatives.

Mitsunobu Reaction: Reaction with alcohols under Mitsunobu conditions (using reagents like triphenylphosphine and diethyl azodicarboxylate) provides another route to N-alkylated products organic-chemistry.org.

N-Arylation: Reaction with aryl halides, often requiring a metal catalyst (e.g., copper or palladium).

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions allow for the attachment of various functional groups and molecular scaffolds to the phthalimide core, which is a common strategy in medicinal chemistry to explore structure-activity relationships nih.gov.

| Reaction Type | Electrophile/Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| N-Alkylation (Gabriel) | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkylisoindoline-1,3-dione | organic-chemistry.org |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | Anhydrous solvent (e.g., THF) | N-Alkylisoindoline-1,3-dione | organic-chemistry.org |

| N-Acylation | Acid Chloride (R-COCl) | Base (e.g., Triethylamine) | N-Acylisoindoline-1,3-dione | nih.gov |

| Reaction with Azides | Sugar Azide (B81097), NaI, Me₃SiCl | Acetonitrile (B52724) | N-Sugar-substituted phthalimide | nih.gov |

Modifications at the Amino and Nitro Functionalities

The amino and nitro groups on the aromatic ring are also amenable to a variety of chemical transformations.

The term "reductive amination" typically refers to the conversion of a carbonyl group to an amine. However, in the context of modifying this molecule, a key transformation is the reduction of the nitro group to a primary amine. This conversion is one of the most fundamental reactions in organic synthesis wikipedia.org. The resulting diamino derivative would be a valuable intermediate for the synthesis of more complex heterocyclic systems.

The selective reduction of an aromatic nitro group in the presence of other functional groups (like the imide carbonyls) is crucial. A wide array of reagents can achieve this transformation with high chemoselectivity wikipedia.orgorganic-chemistry.org.

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is often clean and produces high yields wikipedia.org. Transfer hydrogenation, using hydrogen donors like formic acid or hydrazine, offers an alternative that avoids the need for high-pressure hydrogen gas.

Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) wikipedia.org.

Metal Hydrides: Reagents like sodium borohydride in combination with a catalyst or specific additives can reduce nitro groups, though they are not always the most selective choice for aromatic systems wikipedia.org.

Other Reagents: Systems like sodium hydrosulfite or cobalt carbonyl (Co₂(CO)₈) with water have been shown to be effective and selective for nitro group reduction, even in the presence of sensitive functionalities like carbonyls and halides scispace.com.

The choice of reducing agent would depend on the desired selectivity and the compatibility with other functional groups on the molecule. For this compound, a mild catalytic hydrogenation or a chemoselective reagent like Co₂(CO)₈-H₂O would be preferred to avoid reduction of the imide group scispace.com.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ atmosphere, Solvent (e.g., EtOH, EtOAc) | Highly efficient; may reduce other groups like alkenes. | wikipedia.org |

| Fe, HCl or CH₃COOH | Aqueous acidic medium, heat | Classic, inexpensive method. | wikipedia.org |

| SnCl₂·2H₂O | Solvent (e.g., EtOH), reflux | Good for selective reductions. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild and often used for selective reductions. | wikipedia.org |

| Co₂(CO)₈, H₂O | Solvent (e.g., DME), room temperature | Highly selective for nitro groups in the presence of carbonyls and halides. | scispace.com |

| HSiCl₃, Tertiary Amine | Mild, metal-free conditions | Tolerates many functional groups. | organic-chemistry.org |

Amidation and Alkylation of the Amino Group

The primary amino group on the aromatic ring of this compound represents a classical site for nucleophilic reactions such as amidation (acylation) and alkylation. However, specific examples detailing the direct amidation or alkylation of this particular compound are not extensively documented in the surveyed scientific and patent literature. While these transformations are fundamental in organic synthesis, the focus of available research on this molecule has been directed towards other synthetic pathways.

Condensation and Cyclization Reactions Utilizing the Compound as a Building Block

This compound serves as a valuable precursor for the construction of fused heterocyclic systems through condensation and subsequent cyclization reactions. The ortho-positioning of the amino and nitro groups facilitates the formation of new five-membered rings.

A notable example involves the synthesis of substituted -6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-ones. In a documented procedure, this compound is reacted with an amine, such as 6-fluoropyridin-3-amine, in the presence of a catalyst. This reaction is typically performed at high temperatures in a high-boiling point solvent like diphenyl ether. The process involves an initial condensation, followed by a reductive cyclization where the nitro group is reduced and participates in the formation of an imidazole ring fused to the isoindoline (B1297411) core. googleapis.com

Details of this synthetic transformation are summarized in the table below. googleapis.com

Table 1: Synthesis of a Substituted Imidazo[4,5-f]isoindolone Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Duration | Product Type |

|---|

This synthetic route highlights the utility of this compound as a building block for creating complex, polycyclic molecules that are of interest in medicinal chemistry.

Ring-Opening and Other Novel Transformations

Beyond derivatization of its substituent groups, this compound can undergo transformations that alter its core isoindoline-1,3-dione structure. One such novel transformation is a reductive reaction that leads to a partial ring opening.

In a specific synthetic example, the treatment of this compound with tin powder in ethanol at elevated temperatures results in the formation of 5,6-diaminoisoindolin-1-one. google.com This reaction is significant as it achieves two transformations in a single step:

The reduction of the nitro group at the 6-position to a primary amino group.

The selective reduction of one of the two carbonyl groups of the imide ring, effectively converting the isoindoline-1,3-dione into an isoindolin-1-one (also known as a phthalimidine).

This transformation provides a pathway to 5,6-diaminoisoindolin-1-one, a diamino-substituted lactam, which can serve as a different type of scaffold for further chemical elaboration. google.com

Reaction Mechanism Elucidation and Kinetic Studies

Mechanistic Investigations of Derivatization Reactions

Detailed mechanistic studies elucidating the pathways of derivatization reactions starting from this compound are not widely available in the current body of scientific literature. While the outcomes of reactions such as the condensation-cyclization to form imidazole rings are documented, the step-by-step mechanisms, potential intermediates, and transition states have not been the subject of focused investigation. googleapis.com

Kinetic Profiling of Key Synthetic Steps

Similarly, kinetic studies to determine the reaction rates, activation energies, and other kinetic parameters for the key synthetic transformations of this compound have not been reported. Such studies are crucial for optimizing reaction conditions, improving yields, and scaling up synthetic processes for industrial or pharmaceutical applications, but this area remains unexplored for this specific compound.

Advanced Spectroscopic and Structural Characterization of 5 Amino 6 Nitroisoindoline 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. numberanalytics.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-amino-6-nitroisoindoline-1,3-dione, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the imide (NH) proton.

The aromatic region would feature signals from the two protons on the benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing nitro group have significant and opposing effects on the chemical shifts of adjacent protons. The proton at the C4 position is expected to be a singlet, influenced by the adjacent carbonyl and nitro groups. The proton at the C7 position, adjacent to the amino group, would also appear as a singlet.

The chemical shifts of the amine (NH₂) protons can vary widely and often appear as a broad signal. Similarly, the imide proton (NH) signal is typically a singlet, with its chemical shift influenced by solvent and concentration. For the related compound 4-aminoisoindoline-1,3-dione, the amine protons appear as a broad singlet at 6.38 ppm, and the aromatic protons resonate between 6.91 and 7.44 ppm in DMSO-d₆. rsc.org Based on substituent effects, the expected ¹H NMR chemical shifts for this compound are summarized in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.0 - 8.2 | Singlet (s) |

| H-7 | ~7.0 - 7.2 | Singlet (s) |

| -NH₂ (Amino) | ~6.5 - 7.5 | Broad Singlet (br s) |

| -NH (Imide) | ~11.0 - 11.5 | Singlet (s) |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for mapping the carbon framework of a molecule. oregonstate.edu Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons (C1 and C3) of the imide ring are expected to resonate at the lowest field (highest ppm value), typically in the range of 165-170 ppm. rsc.org The six aromatic carbons will appear in the approximate range of 110-155 ppm. The specific chemical shifts are heavily influenced by the attached amino and nitro substituents. The carbon atom attached to the nitro group (C6) will be significantly deshielded, while the carbon attached to the amino group (C5) will be shielded. The quaternary carbons (C3a, C6, C5, and C7a) are often weaker in intensity compared to the carbons bearing hydrogen atoms. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C3 (Carbonyls) | ~167 - 169 |

| C6 (C-NO₂) | ~150 - 155 |

| C5 (C-NH₂) | ~145 - 150 |

| C7a | ~135 - 140 |

| C4 | ~125 - 130 |

| C3a | ~120 - 125 |

| C7 | ~115 - 120 |

Note: These are predicted values based on substituent effects and data from analogous compounds. rsc.orgpsu.edu Unambiguous assignment would require advanced NMR techniques.

While 1D NMR provides fundamental data, complex structures like this compound often require advanced techniques for complete and unambiguous signal assignment. numberanalytics.com

2D NMR Spectroscopy: Two-dimensional NMR experiments correlate signals from different nuclei, providing connectivity information. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which would be of limited use for this molecule's aromatic system consisting of singlets but could confirm the absence of coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons (C4 and C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons by observing their correlations with nearby protons. For instance, the imide proton (NH) signal could show correlations to the carbonyl carbons (C1, C3) and the quaternary carbons C7a and C3a.

Solid-State NMR (ssNMR): Since the compound is a solid, ssNMR can provide structural information without the need for dissolution. mst.edu In the solid state, anisotropic interactions broaden NMR signals significantly. emory.edu The technique of Magic-Angle Spinning (MAS) is employed to average these interactions and achieve high-resolution spectra. nih.gov Solid-state NMR can reveal information about polymorphism (different crystalline forms), molecular packing, and intermolecular interactions that are absent in solution-state NMR. mst.edunih.gov For nitrogen-containing compounds, ¹⁵N ssNMR can also be a powerful tool to probe the local environment of the different nitrogen atoms (amino, nitro, and imide). csic.es

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, several characteristic absorption bands are expected.

N-H Stretching: The amino (NH₂) group will show two distinct bands, corresponding to symmetric and asymmetric stretching, typically in the 3300-3500 cm⁻¹ region. The imide N-H stretch is usually a single, sometimes broad, peak around 3200 cm⁻¹.

C=O Stretching: The imide functional group has two carbonyl groups. These will give rise to strong absorption bands due to asymmetric and symmetric stretching, typically found around 1770 cm⁻¹ and 1700 cm⁻¹, respectively. scispace.com

N-O Stretching: The nitro (NO₂) group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically appearing near 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Aromatic C=C and C-H Stretching: Vibrations from the benzene ring will also be present, including C=C stretching in the 1450-1600 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium |

| N-H Stretch | Imide (-NH-) | ~3200 | Medium-Broad |

| Asymmetric C=O Stretch | Imide (-CO-N-CO-) | ~1770 | Strong |

| Symmetric C=O Stretch | Imide (-CO-N-CO-) | ~1700 | Strong |

| Asymmetric N-O Stretch | Nitro (-NO₂) | 1500 - 1560 | Strong |

| Symmetric N-O Stretch | Nitro (-NO₂) | 1335 - 1385 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

Note: Predicted values are based on typical functional group absorption regions found in related molecules. scispace.comacgpubs.org

Raman spectroscopy is a light-scattering technique that is complementary to FT-IR. It relies on changes in the polarizability of a molecule during vibration. While FT-IR is particularly sensitive to polar functional groups (like C=O), Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. nsf.gov

For this compound, Raman spectroscopy would be especially useful for observing:

Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro group, typically around 1350 cm⁻¹, often produces a very strong and characteristic signal in Raman spectra of nitroaromatic compounds. aip.orgsemanticscholar.org

Aromatic Ring Vibrations: The "ring breathing" modes of the benzene ring, which involve symmetric expansion and contraction of the ring, are often strong in Raman spectra and provide structural information.

C=C and C-C Stretching: The vibrations of the carbon skeleton can also be observed.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. For instance, in molecules with a center of symmetry, some vibrations may be active only in Raman and not in IR, and vice versa (the rule of mutual exclusion). While this compound lacks such symmetry, the relative intensities of the bands in the two spectra still provide valuable complementary information for a comprehensive structural characterization. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of thermally labile and high-molecular-weight compounds. For this compound, with a molecular weight of 207.14 g/mol , ESI-MS provides a reliable method for confirming its molecular ion. cymitquimica.comsrdpharma.comsynblock.com In positive ion mode, the molecule can be protonated to form the [M+H]⁺ ion.

The fragmentation patterns of related nitro-containing heterocyclic systems under ESI-MS/MS conditions have been studied, providing insights into the potential fragmentation of this compound. nih.gov For instance, the loss of the nitro group (NO₂) is a common fragmentation pathway observed in similar compounds. nih.gov Further fragmentation could involve cleavages within the isoindoline (B1297411) ring system. The study of isoindoline nitroxides has shown that dominant molecular species can also arise from oxidation rather than protonation, an unusual process in ESI. nih.gov

Hypothetical fragmentation of this compound could involve the following steps:

Initial protonation to form the molecular ion [C₈H₅N₃O₄+H]⁺.

Loss of the nitro group (NO₂) from the molecular ion.

Cleavage of the dione (B5365651) ring, potentially leading to the loss of carbon monoxide (CO) or other small neutral molecules.

Table 1: ESI-MS Data for Related Isoindoline Derivatives

| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Pyridazino-indole derivative | Varies | Loss of NO₂, cross-ring cleavages | nih.gov |

| Pyrimido-quinoline derivative | Varies | Loss of NO₂, loss of methylamine | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound and its fragments. By providing highly accurate mass measurements, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.

For this compound (C₈H₅N₃O₄), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. This comparison allows for the confirmation of the molecular formula with a high degree of confidence. HRMS is also invaluable in elucidating fragmentation pathways by determining the precise elemental composition of each fragment ion, which is essential for proposing chemically reasonable fragmentation mechanisms. nih.gov The use of HR-ESI-MS with collision-induced dissociation (CID) has been shown to resolve and identify isobaric fragmentation products in other amino compounds. nih.gov

Table 2: HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 208.0353 | Data not available in search results | - |

| [M-NO₂]⁺ | 162.0451 | Data not available in search results | - |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. While a specific crystal structure for this compound was not found in the provided search results, studies on related substituted isoindoline and nitroisoindoline derivatives provide valuable insights into the expected structural features. researchgate.netmdpi.com

In the crystal structure of a related compound, 1,1,3,3-Tetraethyl-5-nitroisoindoline, the isoindoline ring system is approximately planar and coplanar with the nitro group. researchgate.net This planarity is a common feature in such aromatic systems. It is expected that the isoindoline-1,3-dione core of the title compound would also be largely planar.

The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the amino group, the nitro group, and the carbonyl oxygens of the dione. These interactions play a crucial role in stabilizing the crystal lattice. The analysis of crystal structures of similar heterocyclic compounds reveals the formation of infinite chains and other supramolecular architectures through such interactions. researchgate.net

Table 3: Crystallographic Data for a Related Nitroisoindoline Derivative (1,1,3,3-Tetraethyl-5-nitroisoindoline)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 9.0277 (6) | researchgate.net |

| b (Å) | 19.9356 (13) | researchgate.net |

| c (Å) | 9.4811 (7) | researchgate.net |

| β (°) | 116.169 (2) | researchgate.net |

| V (ų) | 1531.43 (18) | researchgate.net |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for monitoring reaction progress, assessing the purity of this compound, and for its purification.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions. crsubscription.comamrita.edu For the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. thieme.de

The separation on a TLC plate, typically silica (B1680970) gel, depends on the polarity of the compounds and the composition of the mobile phase. amrita.edu The amino and nitro groups, along with the polar dione functionality, will influence the retention factor (Rf) of the molecule. By comparing the Rf value of the reaction mixture components to that of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. Since amino acids are colorless, a visualizing agent like ninhydrin (B49086) is often used for detection after development. amrita.edu

Table 4: Typical TLC Parameters for Analysis of Amino and Nitro Aromatic Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The exact ratio is optimized for best separation. |

| Visualization | UV light (254 nm) and/or a staining reagent (e.g., ninhydrin for the amino group, or potassium permanganate). |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. HPLC offers high resolution and sensitivity, making it ideal for determining the purity of a sample and for isolating the compound from reaction mixtures or impurities.

A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape). The compound would be detected using a UV-Vis detector, as the aromatic and nitro functionalities confer strong UV absorbance. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks, the purity can be accurately determined. For purification purposes, the fraction eluting at the retention time of the desired compound is collected.

Table 5: Illustrative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase, typically 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound. |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of 5 Amino 6 Nitroisoindoline 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, orbital energies, and reactivity, which are crucial for predicting the behavior of a compound in a biological system.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT studies on isoindoline-1,3-dione derivatives have provided valuable insights into their chemical reactivity and stability. semanticscholar.org For instance, investigations into related compounds, such as 5,6-diaroylisoindoline-1,3-dione, have utilized DFT to calculate key electronic parameters. researchgate.net

One of the central aspects of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of 5,6-diaroylisoindoline-1,3-dione, the HOMO-LUMO energy gap was calculated to be in the range of 3.9-4.1 eV, indicating good stability of these derivatives. researchgate.net The electrostatic potential map, another feature derived from DFT calculations, helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. nih.gov For isoindoline-1,3-dione derivatives, the carbonyl oxygens typically represent nucleophilic (electron-rich) centers, while the region around the N-substituent can be electron-deficient. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Isoindoline-1,3-diones

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 5,6-diaroylisoindoline-1,3-dione | Not specified | Not specified | 3.9 - 4.1 |

| Phthalimide (B116566) | Not specified | Not specified | Not specified |

| 5-Amino-6-nitroisoindoline-1,3-dione | Not available | Not available | Not available |

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecular systems. Information on the specific application of ab initio methods to this compound is not prevalent in the reviewed literature. However, these methods could be employed to further refine the understanding of its molecular geometry, vibrational frequencies, and electronic properties, complementing the insights gained from DFT studies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable tools for studying the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods can predict binding modes, estimate binding affinities, and explore the dynamic behavior of ligand-receptor complexes.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. jmpas.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor recognition. jmpas.com Numerous studies have employed molecular docking to investigate the interactions of isoindoline-1,3-dione derivatives with various biological targets, including enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX). nih.govmdpi.comnih.gov

In these studies, the isoindoline-1,3-dione scaffold often engages in crucial interactions within the active site of the target protein. For example, the carbonyl oxygens of the isoindoline-1,3-dione ring can act as hydrogen bond acceptors, forming hydrogen bonds with amino acid residues such as Tyr158 in some enzyme active sites. researchgate.net The planar aromatic ring of the phthalimide moiety can participate in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine and tyrosine. nih.govresearchgate.net

For this compound, the amino and nitro groups would be expected to play a significant role in its binding to a target protein. The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor, potentially forming additional interactions that enhance binding affinity and specificity. The specific interactions, however, would be dependent on the topology and amino acid composition of the target protein's binding site.

Table 2: Examples of Molecular Docking Studies on Isoindoline-1,3-dione Derivatives

| Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| N-substituted 1H-isoindole-1,3(2H)-dione | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Not specified |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | Catalytic and peripheral active sites | Not specified |

| N-phenyl substituted isoindoline-1,3-diones | TNF-α, HDAC, VEGF, EGF, Tyrosine kinase | Not specified | Not specified |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecular system over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and the dynamics of its interaction with a receptor. mdpi.com

MD simulations are often used in conjunction with molecular docking to refine the docked poses and to assess the stability of the ligand-protein complex. mdpi.com The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation is often monitored to evaluate the stability of the complex. researchgate.net Lower and stable RMSD values generally indicate a stable binding mode. researchgate.net

For isoindoline-1,3-dione derivatives, MD simulations have been used to study the conformational changes in both the ligand and the protein upon binding. mdpi.com These simulations can reveal the flexibility of different regions of the protein and how the ligand adapts its conformation to fit within the binding pocket. Such studies are crucial for a more realistic understanding of the binding process, as both the ligand and the protein are dynamic entities.

Homology Modeling for Target Protein Structure Prediction

Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template). This technique is particularly useful when the crystal structure of the target protein is not available.

The accuracy of a homology model is highly dependent on the sequence identity between the target and the template protein. In the context of drug discovery involving isoindoline-1,3-dione derivatives, homology modeling could be employed to build a model of a target protein for which no experimental structure exists. This model can then be used for subsequent molecular docking and molecular dynamics studies to investigate the binding of this compound and other potential inhibitors. While no specific studies detailing the use of homology modeling for a target of this compound were identified, this remains a valuable approach in the computational drug design pipeline.

Structure-Activity Relationship (SAR) Analysis and Predictive Modeling

The chemical structure of this compound, featuring an isoindoline-1,3-dione core with amino and nitro substituents, suggests a potential for a range of biological activities. The isoindoline-1,3-dione scaffold itself is a well-known pharmacophore present in numerous therapeutic agents. nih.gov The nature and position of substituents on this core structure are critical in determining the compound's interaction with biological targets.

A preliminary SAR analysis of related amino and nitro-substituted aromatic compounds indicates that the presence and positioning of these functional groups significantly influence their biological effects. For instance, in a series of 3-arylcoumarins, a nitro group at the 6-position was found to be essential for antibacterial activity, while the introduction of an amino substituent tended to decrease this activity. mdpi.comnih.gov This suggests that the interplay between the electron-donating amino group and the electron-withdrawing nitro group on the isoindoline-1,3-dione ring of this compound likely plays a pivotal role in its biological profile.

For a hypothetical QSAR study on a series of this compound analogs, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic aspects of the molecule, influencing electrostatic interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, affecting how it fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule, influencing its ability to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Describe the atomic arrangement and branching of the molecule. |

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to develop a QSAR equation of the form:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Such a model for a series of analogs could reveal, for example, that increased electron-withdrawing strength at a particular position enhances activity, or that a specific range of lipophilicity is optimal.

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. The isoindoline-1,3-dione ring system is recognized as a crucial pharmacophoric element in the metabolites and analogues of thalidomide. nih.gov

A pharmacophore model for a target interacting with this compound would likely include features such as:

Hydrogen Bond Acceptors: The carbonyl groups of the isoindoline-1,3-dione moiety.

Hydrogen Bond Donors: The amino group.

Aromatic Ring: The benzene (B151609) ring of the isoindoline (B1297411) core.

Positive/Negative Ionizable Features: Depending on the physiological pH and the pKa of the amino group.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygens | Interaction with hydrogen bond donor groups on the target protein. |

| Hydrogen Bond Donor | Amino group hydrogens | Interaction with hydrogen bond acceptor groups on the target protein. |

| Aromatic Ring | Isoindoline benzene ring | π-π stacking or hydrophobic interactions with the target protein. |

| Nitro Group | Position 6 | Potential for electrostatic or hydrogen bonding interactions. |

This model could then be used to screen virtual libraries of compounds to identify new molecules with a higher probability of being active, or to guide the chemical modification of this compound to improve its binding affinity and selectivity.

In Silico Prediction of Biological Activities and Toxicity

Computational tools can predict a compound's potential biological activities and toxicity profile, which helps in prioritizing compounds for further experimental testing and identifying potential safety concerns early in the drug development process.

In silico toxicity prediction software like GUSAR (General Unrestricted Structure-Activity Relationship) and PASS (Prediction of Activity Spectra for Substances) can estimate the potential toxicity of a chemical based on its structure. These programs compare the input structure to a large database of compounds with known toxicological data and predict a wide range of toxic effects.

For this compound, a toxicity profile would be generated based on the presence of the nitroaromatic group and the isoindoline-1,3-dione core, both of which are associated with certain toxicological endpoints.

Table 3: Hypothetical In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Predicted Risk | Basis for Prediction |

| Mutagenicity | Possible | Presence of the nitroaromatic moiety, which is a structural alert for mutagenicity. |

| Carcinogenicity | Possible | Often associated with mutagenicity; would depend on the specific metabolic pathways. |

| Hepatotoxicity | To be evaluated | Certain aromatic amines and nitro compounds can be metabolized to reactive intermediates in the liver. |

| Developmental Toxicity | To be evaluated | The isoindoline-1,3-dione core is famously associated with the teratogenic effects of thalidomide. |

It is crucial to note that these are predictive, and any alerts generated by in silico models would require experimental validation. These predictions are valuable for guiding targeted toxicological testing and for understanding the potential risks associated with the compound.

Biological Activities and Mechanistic Investigations of 5 Amino 6 Nitroisoindoline 1,3 Dione Derivatives

Enzyme Inhibition Studies

Cholinesterase (AChE and BuChE) Inhibition and Kinetics

Derivatives of isoindoline-1,3-dione have been identified as potent inhibitors of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. A novel series of isoindolin-1,3-dione-based acetohydrazides demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies revealed that these compounds had IC50 values ranging from 0.11 ± 0.05 to 0.86 ± 0.02 µM for AChE and from 5.7 ± 0.2 to 30.2 ± 2.8 µM for BuChE. neliti.com Kinetic analysis of the most potent of these compounds indicated a competitive mode of inhibition against AChE. neliti.com

Another study focused on donepezil-based isoindoline-1,3-dione derivatives designed to interact with both the catalytic and peripheral anionic sites of AChE. One particular compound from this series was identified as a potent and selective human AChE inhibitor with an IC50 value of 0.361 μM. nih.gov Kinetic studies of this compound revealed a non-competitive mode of inhibition. nih.gov

| Compound Series | Enzyme | IC50 Range (µM) | Mode of Inhibition |

|---|---|---|---|

| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 ± 0.05 to 0.86 ± 0.02 | Competitive |

| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 ± 0.2 to 30.2 ± 2.8 | Not specified |

| Donepezil-based isoindoline-1,3-dione derivative | hAChE | 0.361 | Non-competitive |

Cyclooxygenase (COX-1/2) Enzyme Inhibition Mechanisms

Isoindoline-1,3-dione derivatives have also been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. Two compounds from this series, ZM4 and ZM5, exhibited non-selective inhibition of both enzymes with IC50 values in the range of 3.0-3.6 μM. mdpi.com Molecular docking studies suggested that these compounds bind to the active sites of COX enzymes in a manner similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Further research into isoindoline (B1297411) derivatives of α-amino acids revealed a range of inhibitory activities against COX-1 and COX-2. For COX-1, the IC50 values of these compounds ranged from 6.0 mM to 2.72 mM. nih.gov The inhibition of COX-2 by these derivatives was observed in a range of 19 mM to 2.72 mM, with some compounds showing more potent activity. nih.gov The mechanism of COX-2 inhibition by some NSAIDs involves hydrogen bonding with Tyr-385 and Ser-530 in the active site, which represents an alternative binding mode to the classical interaction with Arg-120. semanticscholar.org

| Compound Series | Enzyme | IC50 Range |

|---|---|---|

| N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM4 and ZM5) | COX-1 | 3.0-3.6 µM |

| N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM4 and ZM5) | COX-2 | 3.0-3.6 µM |

| Isoindoline derivatives of α-amino acids | COX-1 | 6.0 mM to 2.72 mM |

| Isoindoline derivatives of α-amino acids | COX-2 | 19 mM to 2.72 mM |

Carbonic Anhydrase Inhibition

The inhibitory potential of isoindoline-1,3-dione derivatives extends to carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Studies on isoindole-1,3-dione-substituted sulfonamide derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoenzymes. These compounds exhibited Ki constants ranging from 7.96 to 48.34 nM, which were significantly lower than that of the standard inhibitor acetazolamide. researchgate.net Specifically, oxime and sulfonamide derivatives of isoindoline-1,3-dione have shown selective inhibitory properties against the tumor-associated hCA IX isoform. researchgate.net

| Compound Series | Enzyme | Ki Range (nM) |

|---|---|---|

| Isoindole-1,3-dione-substituted sulfonamides | hCA Isoenzymes | 7.96 to 48.34 |

Other Enzyme Systems (e.g., Lipoxygenase)

While the isoindoline-1,3-dione scaffold is a component of compounds with a broad range of biological activities, including anti-inflammatory effects, specific studies detailing the direct inhibition of lipoxygenase by 5-Amino-6-nitroisoindoline-1,3-dione or its close derivatives are not extensively available in the reviewed literature. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.com The anti-inflammatory effects of some isoindoline-1,3-dione derivatives are suggested to be mediated, at least in part, through the modulation of inflammatory pathways, but further research is needed to specifically elucidate their interaction with the lipoxygenase enzyme system.

Anticancer and Antiproliferative Research

In Vitro Cytotoxicity Assays Against Tumor Cell Lines

Isoindole-1,3-dione derivatives have been evaluated for their anticancer potential against various tumor cell lines. A study investigating a series of these derivatives against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines found that the compounds exhibited dose-dependent anticancer activity. One compound, which contained azide (B81097) and silyl (B83357) ether moieties, showed particularly high inhibitory activity against A549 cancer cells, with an IC50 value of 19.41 ± 0.01 μM.

In another line of research, a series of 6-amido-4-aminoisoindolyn-1,3-dione compounds were developed as inhibitors of p70S6K1, a protein kinase involved in cancer cell growth and proliferation. Several of these compounds exhibited sub-micromolar inhibition potency for p70S6K1 and demonstrated growth inhibition of MCF7 breast cancer cells by 40%–60% in the presence of estradiol.

| Compound Series | Cell Line | IC50 (µM) | Growth Inhibition |

|---|---|---|---|

| Isoindole-1,3-dione derivative with azide and silyl ether | A549 | 19.41 ± 0.01 | Not specified |

| 6-amido-4-aminoisoindolyn-1,3-diones | MCF7 | Not specified | 40%-60% |

| Parameter Measured | Effect of Isoindoline-1,3-dione Derivatives | Reference |

|---|---|---|

| Tumor Volume | Reduced | researchgate.net |

| Packed Cell Volume | Reduced | researchgate.net |

| Viable Cell Count | Reduced | researchgate.net |

| Non-Viable Cell Count | Increased | researchgate.net |

| Increase in Life Span (% ILS) | Increased | researchgate.net |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Arrest, Cytokine Modulation)

The anticancer effects of isoindoline-1,3-dione and related naphthalimide derivatives are underpinned by their ability to interfere with fundamental cellular processes in cancer cells, primarily through the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net

Apoptosis Induction: Derivatives have been shown to be potent inducers of apoptosis. nih.govresearchgate.net This programmed cell death is often mediated through the activation of key executioner enzymes. For instance, treatment of MOLT-4 human leukemia cells with a 6-nitro-substituted naphthalimide derivative resulted in the activation of both caspase-3 and caspase-6. nih.govresearchgate.net The apoptotic effect was further confirmed by flow cytometry, which detected an increase in the sub-G1 cell population, a hallmark of apoptosis. nih.govresearchgate.net In HL-60 cells, the apoptosis-inducing efficacy of a derivative was observed to be significantly greater than that of established agents like camptothecin (B557342) and cisplatin (B142131) at similar concentrations. nih.govresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can disrupt the normal progression of the cell cycle. mdpi.com Analysis of MOLT-4 cells treated with a derivative revealed an accumulation of cells in the S and G2/M phases of the cell cycle. nih.govresearchgate.net This indicates that the compound causes mitotic arrest or delays the exit of daughter cells from the mitotic cycle, thereby preventing cell proliferation. nih.govresearchgate.net Many chemotherapeutic agents function by causing DNA damage, which activates complex signaling networks that result in cell cycle arrest and/or apoptosis. mdpi.com

Cytokine Modulation: While direct cytokine modulation in cancer cells by this compound is less detailed, related structures have shown immunomodulatory effects that can influence the tumor microenvironment. For example, certain isoindoline-1,3-dione derivatives can suppress the production of pro-inflammatory cytokines like TNF-α from immune cells, a mechanism that could potentially impact cancer-related inflammation. nih.gov

| Mechanism | Specific Effect Observed | Cell Line | Reference |

|---|---|---|---|

| Apoptosis Induction | Activation of caspase-3 and caspase-6 | MOLT-4 | nih.govresearchgate.net |

| Apoptosis Induction | Increase in sub-G1 cell fraction | MOLT-4 | nih.govresearchgate.net |

| Cell Cycle Arrest | Accumulation of cells in S and G2/M phases | MOLT-4 | nih.govresearchgate.net |

| Nucleic Acid Synthesis | Significant inhibition of DNA and RNA synthesis | S-180 | nih.govresearchgate.net |

Anti-inflammatory and Immunomodulatory Research

In Vitro and In Vivo Models of Inflammation

Derivatives of isoindoline-1,3-dione have been investigated for their anti-inflammatory properties using various preclinical models. In vivo, the carrageenan-induced inflammation model is a standard method for screening anti-inflammatory compounds. nih.gov A series of aminoacetylenic isoindoline-1,3-dione derivatives demonstrated the ability to reduce inflammation in this model. nih.gov Another common in vivo model involves inducing acute ear inflammation using phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.gov In this model, topical administration of certain peptidomimetics showed anti-inflammatory effects comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, successfully attenuating ear edema. nih.gov

In vitro studies often use immune cells stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govmdpi.com The ability of compounds to modulate the response of spleen cells, T cells, and macrophages after stimulation is a key indicator of their anti-inflammatory or immunomodulatory potential. nih.govnih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory activity of these derivatives is closely linked to their ability to modulate the production of key inflammatory mediators. In vivo studies in mice showed that certain isoindoline-1,3-diones could reverse LPS-induced increases in spleen levels of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12). nih.gov Furthermore, these compounds were shown to suppress TNF-α production in LPS-stimulated spleen cells in vitro. nih.gov Some derivatives also enhanced the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β). nih.gov The modulation of these cytokines suggests that the compounds can suppress pro-inflammatory pathways, highlighting their potential as anti-inflammatory agents. nih.gov

| Inflammatory Mediator | Effect of Isoindoline-1,3-dione Derivatives | Model System | Reference |

|---|---|---|---|

| TNF-α | Suppressed/Reversed Increase | In vivo (mice spleen); In vitro (spleen cells) | nih.gov |

| IL-12 | Reversed Increase | In vivo (mice spleen) | nih.gov |

| TGF-β | Enhanced Production | In vivo (mice spleen); In vitro (spleen cells) | nih.gov |

Antimicrobial and Antileishmanial Research

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research into isoindoline-1,3-dione derivatives has revealed promising antibacterial activity against a spectrum of pathogens. researchgate.net Screening of these compounds against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (e.g., Escherichia coli, Enterobacter cloacae) bacterial strains has shown significant inhibitory effects. researchgate.netnih.gov The activity is influenced by the specific substitutions on the aromatic ring of the molecule. researchgate.net

In one study, certain derivatives exhibited significant zones of inhibition against both types of bacteria, with some compounds being found more potent than others in the series. researchgate.net The antibacterial efficacy of flavonoids, another class of compounds, has been shown to be more pronounced against Gram-positive bacteria than Gram-negative bacteria, a difference often attributed to the structural variations in the bacterial cell envelope. mdpi.commdpi.com While many isoindoline-1,3-dione derivatives show broad-spectrum activity, their efficacy can be less than that of standard antibiotics like Carbenicillin. researchgate.net

| Compound Series | Gram-Positive Strain Example | Gram-Negative Strain Example | Observed Activity | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione derivatives (3a-g) | S. aureus | E. coli | Moderate to significant zone of inhibition | researchgate.net |

| N-amino-5-cyano-6-pyridones | Bacillus pumilus | E. coli | Favorable outcomes, with some showing broad-spectrum activity | nih.gov |

| Natural Isoflavones | S. aureus, MRSA | E. coli | Good activity against Gram-positive, not active against Gram-negative | mdpi.com |

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Research into isoindoline-1,3-dione derivatives has revealed promising activity against various fungal pathogens. A study on 3-nitroisoindoline-1,3-dione analogues, which are structurally related to the core compound of interest, demonstrated their potential as antifungal agents. These compounds were tested against Aspergillus spp. and Trichoderma spp. using the disc diffusion method.

The results indicated that certain substitutions on the N-phenyl ring of the 3-nitroisoindoline-1,3-dione scaffold led to notable antifungal activity. Specifically, a compound with a bromine group at the 4th position of the phenyl ring and another with a 2-chloro substitution showed inhibitory effects against Aspergillus spp., with zones of inhibition ranging from 6.5 to 6.83 mm. seu.ac.lk Similarly, derivatives with a 4-chloro or a 4-trifluoromethyl substituent on the phenyl ring were effective against Trichoderma spp., producing inhibition zones of 7.5 to 8.0 mm. seu.ac.lk

Another study highlighted that for a series of (E)-N-(1,3-dioxoisoindolin-2-yl) cinnamamide (B152044) derivatives, the number of aromatic methoxy (B1213986) groups was important for their antifungal activity, with these compounds exhibiting a moderate level of activity against various fungal strains. mdpi.com These findings suggest that the isoindoline-1,3-dione nucleus, particularly when substituted with electron-withdrawing groups like a nitro group, is a promising scaffold for the development of new antifungal drugs.

Table 1: Antifungal Activity of 3-Nitroisoindoline-1,3-dione Analogues

| Fungal Strain | Active Substituent on N-phenyl ring | Zone of Inhibition (mm) |

|---|---|---|

| Aspergillus spp. | 4-Bromo | 6.5 - 6.83 |

| Aspergillus spp. | 2-Chloro | 6.5 - 6.83 |

| Trichoderma spp. | 4-Chloro | 7.5 - 8.0 |

| Trichoderma spp. | 4-Trifluoromethyl | 7.5 - 8.0 |

Antileishmanial Potential

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue with limited therapeutic options. The investigation of novel chemical entities for the treatment of this disease is a research priority. Studies on isoindole-1,3-(2H) dione (B5365651) derivatives have shown their potential as effective antileishmanial agents.

In one study, the halogenation of the isoindole-1,3-(2H) dione moiety was found to enhance antileishmanial activity. researchgate.net A series of these derivatives were tested against Leishmania tropica, and one of the most effective compounds demonstrated a half-maximal inhibitory concentration (IC50) of 0.0478 μmol/mL. researchgate.net This level of potency suggests that these compounds are highly effective against this particular Leishmania species. The same study also indicated through structure-activity relationship (SAR) analysis that the lipophilic properties of these compounds might contribute to their enhanced antileishmanial activity. researchgate.net While specific studies on this compound derivatives are not extensively reported, the promising activity of structurally related compounds warrants further investigation into this specific chemical class for its antileishmanial potential.

Other Pharmacological Activities and Biological Targets

Beyond their effects on the central nervous system and their antimicrobial properties, isoindoline-1,3-dione derivatives have been investigated for a range of other pharmacological activities.

Analgesic and Anti-inflammatory Activity: Several studies have demonstrated the analgesic and anti-inflammatory properties of isoindoline-1,3-dione derivatives. One study on aminoacetylenic isoindoline-1,3-dione compounds showed their effectiveness in reducing acetic acid-induced writhing and formalin-induced paw licking in animal models of pain. nih.gov A separate investigation of 1H-isoindole-1,3(2H)-dione derivatives found that they exhibited a broad spectrum of analgesic activity in various pain models, including tonic, neurogenic, neuropathic, and inflammatory pain. mdpi.com For instance, one derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione, was found to have pronounced analgesic and anti-inflammatory effects. rjraap.com Another compound, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, displayed high analgesic activity, reported to be 1.6 times more potent than the reference drug metamizole (B1201355) sodium. mdpi.comsciforum.net

Cytotoxic Activity: The potential of isoindoline-1,3-dione derivatives as anticancer agents has also been explored. In one study, a series of these derivatives were evaluated for their cytotoxic effects on various cancer cell lines. A compound containing both azide and silyl ether groups showed significant inhibitory activity against the A549 (lung carcinoma) cell line, with an IC50 value of 19.41 μM. nih.gov Another study investigated the anticancer activity of N-benzylisoindole-1,3-dione derivatives against adenocarcinoma (A549-Luc) cells, with IC50 values of 114.25 μM and 116.26 μM for two of the compounds. nih.govacs.org Furthermore, a 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione derivative was found to be highly cytotoxic to Raji (Burkitt's lymphoma) cells, with a CC50 of 0.26 μg/mL, and K562 (chronic myelogenous leukemia) cells, with a CC50 of 3.81 μg/mL. researchgate.net

Table 3: Cytotoxic Activity of Isoindoline-1,3-dione Derivatives

| Derivative Class | Cancer Cell Line | Potency (IC50/CC50) |

|---|---|---|

| Isoindoline with azide and silyl ether | A549 (Lung Carcinoma) | 19.41 μM |

| N-benzylisoindole-1,3-dione | A549-Luc (Adenocarcinoma) | 114.25 μM |

| N-benzylisoindole-1,3-dione | A549-Luc (Adenocarcinoma) | 116.26 μM |

| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | 0.26 μg/mL |

| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 μg/mL |

Analgesic Activity

The isoindoline-1,3-dione framework is a key component in the development of new non-steroidal analgesics. researchgate.net Studies have demonstrated that various N-substituted derivatives of this core structure exhibit significant pain-relieving effects.

Research into a series of aminoacetylenic isoindoline-1,3-dione compounds identified two derivatives, ZM4 and ZM5, with notable analgesic and anti-inflammatory properties. nih.gov In preclinical models, both ZM4 and ZM5 effectively reduced acetic acid-induced writhing, a behavioral indicator of pain. nih.govcore.ac.uk Specifically, ZM5 at doses of 25 and 50 mg/kg and ZM4 at 50 mg/kg showed significant reductions in writhing behavior. The highest pain reduction was observed with the higher dose of ZM5. nih.gov

Another study highlighted the pronounced analgesic effects of 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione (Compound Ia). rjraap.com This compound was identified as having low toxicity and a pronounced analgesic effect in the "acetic acid cramps" model. rjraap.com Further investigations revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated an analgesic activity 1.6 times higher than the reference drug, metamizole sodium. researchgate.net

A separate investigation of four 1H-isoindole-1,3(2H)-dione derivatives (F1-F4) in various pain models showed significant dose-dependent analgesic effects. In a capsaicin-induced neurogenic pain model, compounds F1 and F2 showed the most potent activity, with F2 reducing pain by up to 74.7% at the highest dose. mdpi.com In an oxaliplatin-induced neuropathic pain model, all four compounds demonstrated substantial analgesic activity, with compound F3 showing an 82.9% analgesic effect. mdpi.com

Table 1: Analgesic Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Model | Finding |

| ZM5 | Acetic Acid-Induced Writhing | Significant reduction in writhing at 25 and 50 mg/kg doses. nih.gov |

| ZM4 | Acetic Acid-Induced Writhing | Significant reduction in writhing at 50 mg/kg dose. nih.gov |

| Compound Ia | Acetic Acid "Cramps" | Exhibited pronounced analgesic activity. rjraap.com |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic Acid "Cramps" | 1.6 times more active than metamizole sodium. researchgate.net |

| F1 | Capsaicin-Induced Pain | Reduced pain by up to 69.0%. mdpi.com |

| F2 | Capsaicin-Induced Pain | Reduced pain by up to 74.7%. mdpi.com |

| F3 | Oxaliplatin-Induced Neuropathy | Showed 82.9% analgesic activity. mdpi.com |

Antioxidant Potential and Radical Scavenging

Isoindoline-1,3-dione derivatives have been investigated for their antioxidant properties, which are crucial for protecting cells from damage caused by free radicals. mdpi.com Several studies have demonstrated the capacity of these compounds to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).

In one study, a series of newly synthesized 1H-isoindole-1,3(2H)-dione derivatives all demonstrated both ROS and nitric oxide (NO) scavenging activity. nih.gov The most effective compounds for ROS scavenging (G, H, and I) reduced ROS levels by approximately 29.0% compared to the control. The lowest NO concentrations were observed after incubation with compounds B, G, H, and I. nih.gov

Another investigation into isoindole-1,3-(2H) dione derivatives found that the synthesized compounds exhibited a free radical scavenging effect. researchgate.net Compound 1 from this series was identified as the most effective, with an IC50 value of 1.174 μmol/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net

Further research on a different set of isoindoline-1,3-dione derivatives (3a-k) also confirmed their antioxidant capabilities using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net Among these, compound 3e showed the best antioxidant activity. researchgate.net Additionally, a study focusing on neuroprotection found that three isoindoline derivatives (3a–3c) increased cell viability by protecting against oxidative stress, which involved reducing intracellular ROS and increasing the expression of antioxidant-related genes. tandfonline.com The antioxidant activity of derivatives is considered a key property, as it relates to their ability to protect living cells from the damaging effects of free radicals. mdpi.com

Table 2: Antioxidant Activity of Isoindoline-1,3-dione Derivatives

| Compound/Series | Assay/Model | Key Finding |

| Compounds G, H, I | ROS Scavenging | ~29.0% reduction in ROS compared to control. nih.gov |

| Compounds B, G, H, I | NO Scavenging | Reduced NO concentration to ~4 pg/mL. nih.gov |

| Compound 1 | DPPH Radical Scavenging | Most effective in the series with an IC50 of 1.174 μmol/mL. researchgate.net |

| Compound 3e | DPPH and ABTS Assays | Showed the best antioxidant activity in its series. researchgate.net |

| Compounds 3a-3c | H₂O₂-Induced Oxidative Stress | Increased cell viability by reducing intracellular ROS. tandfonline.com |

RAS Inhibition Research

The RAS family of proteins are key regulators of cell signaling pathways involved in cell growth, differentiation, and survival. Mutations in RAS genes are common in human cancers, making them a critical target for anticancer drug development. A patent application has described a new class of isoindolinone-substituted indoles and their derivatives designed specifically as inhibitors of RAS-family proteins. google.com These compounds are proposed for use as medicaments, particularly for the treatment and prevention of oncological diseases, highlighting the potential of the isoindoline core in developing targeted cancer therapies. google.com

DNA Binding Interactions

The interaction of small molecules with DNA is a fundamental mechanism for many chemotherapeutic drugs. Derivatives of the isoindoline-1,3-dione scaffold have been explored for their ability to bind to DNA, suggesting a potential mode of action for their anticancer effects.

Studies on derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3-dione, a related naphthalimide structure, have shown that these compounds can act as DNA intercalating agents. researchgate.net Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cell death.